2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid
Description
Chemical Structure:
The compound 2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid (Molecular Formula: C₁₂H₇ClF₄N₂O₂, Molecular Weight: 322.64) consists of a benzoic acid backbone substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 4, respectively. A 1-methyl-5-(trifluoromethyl)pyrazole ring is attached at position 5 of the benzene core. This trifluoromethylpyrazole moiety is a critical structural feature shared with bioactive agrochemicals and pharmaceuticals .
Its deuterated analog (d₃-isotope) is also marketed, indicating its utility in metabolic and pharmacokinetic studies .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O2/c1-19-10(12(15,16)17)4-9(18-19)6-2-5(11(20)21)7(13)3-8(6)14/h2-4H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQFSYCAXAZRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2F)Cl)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid (CAS Number: 177489-17-7) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H7ClF4N2O2, with a molecular weight of 322.64 g/mol. The compound features a trifluoromethyl group and a pyrazole moiety, which are often associated with enhanced biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Notably, it has been investigated for its role as a tyrosine phosphatase inhibitor , which is significant in regulating cell signaling pathways related to cancer and other diseases. Tyrosine phosphorylation is a critical post-translational modification that influences many cellular processes, including growth and differentiation.
Inhibition of Tyrosine Phosphatases
Research indicates that compounds similar to this compound can inhibit various protein tyrosine phosphatases (PTPs). For instance, studies have shown that certain inhibitors can enhance the phosphorylation state of proteins involved in cell cycle regulation, thus potentially offering therapeutic avenues in cancer treatment .
Antitumor Activity
Preliminary studies suggest that this compound exhibits antitumor properties. For example, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells . The mechanism by which these compounds exert their effects may involve the modulation of signaling pathways that are critical for tumor growth and survival.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can effectively inhibit the activity of specific PTPs at micromolar concentrations. The most potent derivatives exhibited over 90% inhibition in cellular assays .
- Animal Models : In vivo studies using xenograft models have provided evidence for the antitumor efficacy of related compounds. These studies typically involve the administration of the compound followed by monitoring tumor growth and survival rates .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below highlights key analogs and their properties:
Key Findings from Comparative Studies
Herbicidal Activity
- Fluazolate (Isopropazol): A commercial herbicide, Fluazolate shares structural similarities with the target compound, particularly the trifluoromethylpyrazole and halogenated benzoate moieties. Its mode of action involves inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . The target compound’s benzoic acid group may act as a precursor to Fluazolate’s ester form, suggesting agrochemical relevance.
Antimicrobial and Receptor Antagonism
- Chlorophenyl-thiazole derivatives : These compounds exhibit antimicrobial activity due to halogenated aromatic systems and heterocyclic cores. The target compound’s chloro-fluoro substitution pattern may similarly disrupt microbial membranes or enzymes .
- Palupiprant: A prostaglandin antagonist with a difluoromethyl group and trifluoromethylphenoxy substituent. The trifluoromethyl group in both Palupiprant and the target compound likely enhances lipophilicity, aiding membrane penetration .
Substituent Effects
- Trifluoromethyl (CF₃) : Present in all compared compounds, this group improves metabolic stability and hydrophobicity, critical for both herbicidal and pharmaceutical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
